Product packaging for 3-Iodo-N-Cbz-DL-alanine methyl ester(Cat. No.:CAS No. 1822420-54-1)

3-Iodo-N-Cbz-DL-alanine methyl ester

Cat. No.: B3247565
CAS No.: 1822420-54-1
M. Wt: 363.15 g/mol
InChI Key: CADXRZVJHPSEOI-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Acid Analogues in Chemical Biology and Medicinal Chemistry

Alpha-amino acid analogues, which deviate from the 20 common proteinogenic amino acids, are fundamental to the fields of chemical biology and medicinal chemistry. acs.org Their structural diversity allows them to serve as powerful tools for probing and manipulating biological systems. A key application is in the development of enzyme inhibitors; by replacing the standard carboxyl group with mimics like boronic or phosphonic acids, these analogues can effectively target and inhibit enzymes involved in peptide metabolism, such as serine proteases. nih.gov This inhibitory action often stems from the analogue's ability to mimic the tetrahedral transition state of an enzymatic reaction, making them potent therapeutic candidates. nih.gov

Furthermore, these non-standard amino acids are integral components of peptidomimetics—compounds designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. acs.orgnih.gov Incorporating analogues into peptide chains can increase resistance to enzymatic degradation, improve pharmacokinetic profiles, and fine-tune biological activity, making them invaluable in modern drug discovery campaigns. nih.govtaylorandfrancis.com

Overview of Non-Natural Amino Acids as Building Blocks for Advanced Materials and Bioactive Compounds

Nature's palette is limited to approximately 20 amino acids for protein synthesis, but chemists have developed a vast inventory of non-natural (or non-canonical) amino acids that open new frontiers in science. nih.govlabmanager.com These synthetic building blocks are crucial for creating novel bioactive compounds and advanced materials with tailored properties. nih.govyoutube.com

In medicinal chemistry, the incorporation of non-natural amino acids can lead to the development of more stable and potent therapeutic peptides. nih.govbitesizebio.com In materials science, these unique monomers are used to construct innovative biomaterials and foldamers—synthetic oligomers that adopt specific, predictable conformations similar to natural proteins. nih.gov The ability to synthesize and incorporate amino acids with unique side chains or backbone structures allows for the engineering of proteins and peptides with enhanced functions, such as increased thermal stability or novel catalytic activities. bitesizebio.com This expansion of the genetic code through chemical synthesis provides an almost unlimited toolkit for protein engineers and materials scientists. labmanager.com

Contextualizing 3-Iodo-DL-alanine Derivatives within Amino Acid Scaffold Diversity

Within the diverse family of non-natural amino acids, 3-iodo-alanine derivatives like 3-Iodo-N-Cbz-DL-alanine methyl ester are particularly valuable. The introduction of an iodine atom at the β-carbon of the alanine (B10760859) structure serves as a key strategic advantage for synthetic chemists. Halogenation in general is known to influence a molecule's lipophilicity and binding capabilities. nih.gov

The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent leaving group and a reactive handle for a variety of powerful chemical transformations. Specifically, iodoalanine derivatives are precursors for organometallic reagents. Through the insertion of activated zinc into the carbon-iodine bond, an organozinc reagent can be formed. orgsyn.org This intermediate can then participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds with a wide range of electrophiles, enabling the synthesis of highly substituted and complex amino acid derivatives. orgsyn.orgjustia.com This methodology provides a synthetic equivalent of an alanine β-anion, a crucial tool for building diverse non-natural α-amino acids that would be otherwise difficult to access. orgsyn.orgnih.gov

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

PropertyValue
CAS Number 1822420-54-1
Molecular Formula C12H14INO4
Molecular Weight 363.15 g/mol
IUPAC Name methyl 2-(((benzyloxy)carbonyl)amino)-3-iodopropanoate
Physical Form Solid

Mentioned Chemical Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14INO4 B3247565 3-Iodo-N-Cbz-DL-alanine methyl ester CAS No. 1822420-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-iodo-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADXRZVJHPSEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CI)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Iodo N Cbz Dl Alanine Methyl Ester and Its Stereoisomers

Approaches to 3-Haloalanine Methyl Esters from Serine Derivatives

Serine serves as a common and versatile starting material for the synthesis of 3-haloalanine esters due to its inherent hydroxymethyl side chain, which can be chemically modified into a leaving group for subsequent nucleophilic substitution by a halide.

A robust and widely employed method for introducing a halogen at the 3-position of alanine (B10760859) involves a two-step sequence starting from an N-protected serine methyl ester. The hydroxyl group of serine is not a good leaving group itself and must first be converted into a better one, such as a sulfonate ester (e.g., tosylate or mesylate). masterorganicchemistry.com

This transformation is typically achieved by reacting the N-protected serine methyl ester with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The resulting O-tosylated serine derivative possesses an excellent leaving group (the tosylate anion, TsO⁻).

The subsequent step is a Finkelstein-type reaction, where the tosylate group is displaced by an iodide ion. This is accomplished by treating the O-tosylated compound with an iodide salt, most commonly sodium iodide (NaI), in a suitable solvent like acetone (B3395972). orgsyn.org The reaction proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon atom undergoing substitution. This stereochemical outcome is a critical consideration in the synthesis of enantiomerically pure compounds.

A representative reaction scheme is the conversion of N-(tert-butoxycarbonyl)-L-serine methyl ester to N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester. orgsyn.org

Table 1: Synthesis of a 3-Iodoalanine Derivative via an O-Tosylated Intermediate orgsyn.org

Step Reactants Reagents Product Key Transformation
1 N-(tert-butoxycarbonyl)-L-serine methyl ester p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester Activation of the hydroxyl group by conversion to a tosylate.

| 2 | N-(tert-butoxycarbonyl)-O-(p-toluenesulfonyl)-L-serine methyl ester | Sodium Iodide (NaI) | N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester | Sₙ2 displacement of the tosylate group by iodide. |

Direct halogenation offers a more streamlined approach by converting the hydroxyl group of serine derivatives directly into a halide in a single step. This is commonly achieved using halogenating agents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. google.comwipo.intgoogle.com

For instance, 3-chloro-D-alanine methyl ester hydrochloride can be synthesized by reacting D-serine methyl ester hydrochloride with thionyl chloride in an organic solvent. google.comwipo.int The reaction conditions, such as solvent and temperature, are optimized to achieve high yields. While highly effective for chlorination and bromination, direct iodination using analogous reagents is less common due to the different reactivity of iodine-based reagents. However, the principle remains a key strategy for producing 3-haloalanines.

Table 2: Direct Halogenation of D-Serine Methyl Ester Hydrochloride google.com

Halogenating Agent Solvent System Temperature (°C) Product Yield (%)
SOCl₂ Acetonitrile/Dichloromethane (B109758) 0, then 30 3-chloro-D-alanine methyl ester hydrochloride 91.6
SOCl₂ Acetonitrile/Dichloromethane 0, then 50 3-chloro-D-alanine methyl ester hydrochloride 90.4

The synthesis of an enantiomerically pure 3-iodo-L-alanine derivative is crucial for applications in stereospecific peptide synthesis. A well-documented method starts with commercially available N-(tert-butoxycarbonyl)-L-serine methyl ester. orgsyn.org

The key steps, as outlined in section 2.1.1, are the tosylation of the hydroxyl group followed by nucleophilic substitution with sodium iodide. orgsyn.org The Sₙ2 reaction with NaI proceeds with complete inversion of configuration at the β-carbon, transforming the L-serine derivative (S-configuration at the α-carbon) into the corresponding L-iodoalanine derivative (S-configuration at the α-carbon). The final product of this sequence is N-(tert-Butoxycarbonyl)-3-iodo-L-alanine methyl ester, a valuable building block for further synthetic manipulations. tcichemicals.comsigmaaldrich.com

Protection and Esterification: Start with L-serine, protect the amine group (e.g., with a Boc group), and esterify the carboxylic acid to get N-Boc-L-serine methyl ester.

Activation: Convert the hydroxyl group to a tosylate using TsCl.

Substitution: Displace the tosylate group with iodide using NaI to yield N-Boc-3-iodo-L-alanine methyl ester. orgsyn.org

The synthesis of the racemic form, 3-iodo-DL-alanine methyl ester, follows a similar logic to the stereoselective synthesis but begins with a racemic starting material. The typical route would involve:

Esterification: Racemic DL-serine is first converted to its methyl ester, DL-serine methyl ester, often by reaction with methanol (B129727) in the presence of an acid catalyst like thionyl chloride or trimethylchlorosilane. nih.govresearchgate.net

Halogenation: The resulting DL-serine methyl ester is then subjected to one of the halogenation strategies described previously. For iodination, the most reliable method would be the conversion to the O-tosylate followed by treatment with sodium iodide. Since the starting material is a 1:1 mixture of D and L enantiomers, all subsequent intermediates and the final product, 3-iodo-DL-alanine methyl ester, will also be racemic.

Alternatively, resolution of the final racemic mixture could be performed using chiral resolving agents to separate the enantiomers, although this is generally less efficient than a stereoselective synthesis from the outset. researchgate.net

Installation of the N-Carbobenzyloxy (Cbz) Protecting Group

The Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis due to its stability under various reaction conditions and its facile removal by catalytic hydrogenation. missouri.eduorganic-chemistry.org

The standard procedure for introducing a Cbz group onto an amino acid or its ester derivative is the Schotten-Baumann reaction. This involves treating the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. guidechem.comorgsyn.org

To synthesize the target molecule, 3-Iodo-N-Cbz-DL-alanine methyl ester, one would start with the racemic 3-iodo-DL-alanine methyl ester. The amino ester is dissolved in a suitable solvent mixture, such as dichloromethane and water, and a base (e.g., sodium carbonate or N-methylmorpholine) is added to neutralize the hydrochloride salt (if present) and to scavenge the HCl produced during the reaction. Benzyl chloroformate is then added, often at a reduced temperature (e.g., 0°C), to react with the free amino group. orgsyn.org The reaction yields the N-Cbz protected product, which can be isolated and purified by standard techniques like extraction and crystallization.

This method is highly efficient and is the conventional way to prepare N-Cbz protected amino acids and their derivatives. guidechem.comchemicalbook.comtcichemicals.com

Iodine-Catalyzed Cbz-Protection

Molecular iodine has emerged as a mild and effective Lewis acid catalyst for the N-Cbz protection of amines. researchgate.netresearchgate.net This method is characterized by its efficiency and selectivity for the amino group, even in the presence of other sensitive functionalities. The reaction typically involves treating the amino acid ester with benzyl chloroformate in the presence of a catalytic amount of iodine. researchgate.netresearchgate.net

Research has demonstrated the successful Cbz-protection of various aryl and aliphatic amines using a catalytic amount of molecular iodine (e.g., 2 mol%) in a solvent like methanol at ambient temperature, affording high yields of the corresponding N-Cbz protected amines. researchgate.netresearchgate.net This protocol is noted for its rapid reaction times and operational simplicity. researchgate.net The catalytic cycle is believed to involve the activation of the benzyl chloroformate by the iodine catalyst, facilitating the nucleophilic attack by the amino group.

Table 1: Iodine-Catalyzed Cbz-Protection of Amines

Amine SubstrateCatalyst Loading (mol%)SolventTemperatureYield (%)Reference
Various aryl and aliphatic amines2MethanolRoom TemperatureHigh researchgate.netresearchgate.net

Heteropoly Acid Catalysis

Heteropoly acids (HPAs) are a class of complex proton acids that can function as efficient and recyclable catalysts in various organic transformations, including protection reactions. acs.org Their strong Brønsted acidity allows them to catalyze the Cbz-protection of amines under mild conditions. For instance, dodecatungstophosphoric acid hydrate (B1144303) has been employed as a catalyst for the Cbz-protection of both aliphatic and aromatic amines with benzyl chloroformate, resulting in excellent yields. researchgate.net

The use of solid-supported HPAs is also a promising approach, offering advantages in terms of catalyst recovery and reuse. acs.org While specific applications of HPAs for the Cbz-protection of DL-alanine methyl ester are not extensively detailed in the literature, their general efficacy in related reactions suggests their potential as a viable catalytic method. The reaction mechanism likely involves the protonation of the amino group by the HPA, enhancing its reactivity towards the Cbz-Cl reagent. Further research into amino acid-functionalized heteropolyacids may lead to even more efficient and selective catalysts for such transformations. researchgate.net

Esterification Methods for Methyl Ester Formation

The formation of the methyl ester is another key step in the synthesis. This can be achieved either before or after the N-protection of the amino acid.

A common method for the esterification of amino acids is the use of an alcohol, such as methanol, in the presence of an acid catalyst. For instance, D-alanine can be converted to D-alanine methyl ester hydrochloride by reaction with methanol and an acid catalyst like sulfuric acid. Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the esterification in a solvent like dichloromethane, often in the presence of a base to neutralize the formed acid.

An indirect route involves the initial esterification of the amino acid followed by N-protection. For example, D-alanine methyl ester can be reacted with benzyl chloroformate to yield N-Cbz-D-alanine methyl ester.

Purification and Characterization Methodologies (excluding basic identification data)

The purification of this compound and its stereoisomers typically involves standard laboratory techniques, with crystallization being a prominent method.

Following the synthesis of a related compound, N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester, purification was achieved by crystallization from a mixture of diethyl ether and petroleum ether. orgsyn.org This suggests that similar solvent systems could be effective for the purification of the target Cbz-protected compound. The process generally involves dissolving the crude product in a hot solvent and then allowing it to cool, often with the addition of a less polar co-solvent to induce crystallization. orgsyn.org

For the purification of amino acids and their derivatives in general, chromatographic techniques are widely employed. These include:

Ion-exchange chromatography: This technique separates molecules based on their net charge and is particularly useful for purifying amino acids which are zwitterionic. diaion.com

Thin-layer chromatography (TLC): TLC is a valuable tool for monitoring reaction progress and for the separation and identification of iodinated amino acids. nih.gov

Starch column chromatography: This method has been historically used for the quantitative separation of iodinated amino acids from biological tissues. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would confirm the presence of the Cbz group, the methyl ester, and the iodo-substituted alanine backbone.

Infrared (IR) spectroscopy: To identify characteristic functional groups such as the carbamate (B1207046) and ester carbonyls.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

The enantiomeric purity of the stereoisomers can be assessed using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). For instance, N-Cbz-DL-alanine has been separated using a Reflect™ I-Cellulose B column. registech.com

Role of Protecting Groups in the Synthesis and Chemical Transformations of 3 Iodo N Cbz Dl Alanine Methyl Ester

Role of the Methyl Ester Functionality

The second protecting group in the target molecule is the methyl ester, which masks the carboxylic acid. Esters are among the most common protecting groups for carboxylic acids. oup.com

The primary function of converting the carboxylic acid to a methyl ester is to remove the acidic proton of the carboxyl group. oup.com This is critical in syntheses involving basic reagents or nucleophiles (such as organometallics like Grignard reagents), which would otherwise engage in an acid-base reaction with the carboxylic acid, consuming the reagent and preventing the desired transformation. oup.com The methyl ester is generally stable to weakly basic conditions, electrophiles, and the conditions required for many coupling reactions. oup.com

The removal of the methyl ester to regenerate the free carboxylic acid can be accomplished through several methods, with the choice depending on the other functional groups present in the molecule.

Hydrolysis (Saponification): The most common method for cleaving simple alkyl esters is base-catalyzed hydrolysis. thieme-connect.de This is typically achieved by treating the ester with an aqueous solution of an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF). thieme-connect.desynarchive.com LiOH is frequently the base of choice for more complex molecules, as it can sometimes offer better selectivity. thieme-connect.dechemicalforums.com This method is generally not compatible with other base-sensitive functional groups in the substrate. oup.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com While often used to create a different ester, it can be a deprotection strategy. For example, if a molecule contains both a methyl ester and another ester that is more difficult to hydrolyze, treatment with sodium methoxide (B1231860) in methanol could selectively cleave the other ester via transesterification while leaving the methyl ester largely intact due to the equilibrium. stackexchange.com

Table 4: Selective Cleavage Methods for Methyl Esters

Method Reagents Conditions Notes
Base-Catalyzed Hydrolysis LiOH, NaOH, or KOH Aqueous MeOH, THF, or similar Most common method; can be problematic for base-sensitive substrates. thieme-connect.desynarchive.com
Acid-Catalyzed Hydrolysis Aqueous acid (e.g., HCl, H₂SO₄) Heat Generally slower and harsher than base hydrolysis.
Nucleophilic Cleavage LiI or NaI Refluxing pyridine (B92270) or similar solvent A non-hydrolytic method useful for sterically hindered esters. thieme-connect.de
Thiolate anions (e.g., n-PrSLi) Aprotic solvent (e.g., HMPA) High nucleophilicity allows for cleavage at lower temperatures. thieme-connect.de

| Enzymatic Hydrolysis | Lipase or Esterase | pH-controlled buffer | Offers exceptional selectivity under very mild, neutral conditions. thieme-connect.de |

Reactivity and Derivatization Strategies of 3 Iodo N Cbz Dl Alanine Methyl Ester

Organometallic Reagent Formation from the Carbon-Iodine Bond

The presence of a primary alkyl iodide in 3-Iodo-N-Cbz-DL-alanine methyl ester allows for its effective conversion into organometallic reagents. This transformation is a key step in utilizing this compound as a synthetic equivalent of the alanine (B10760859) β-anion.

A highly useful method for activating the carbon-iodine bond is the direct insertion of activated zinc. orgsyn.org This process, often referred to as a Reformatsky-type reaction, generates a functionalized organozinc reagent. The reaction is typically carried out by treating the iodoalanine derivative with activated zinc dust in a solvent like N,N-dimethylformamide (DMF). orgsyn.orgwikipedia.org The activation of zinc can be achieved through various methods, including the use of a zinc-copper couple or Riecke® zinc, which is prepared by the reduction of ZnCl₂ with potassium. wikipedia.org The presence of lithium chloride (LiCl) in the reaction mixture has been shown to significantly accelerate the insertion by forming a soluble adduct with the organozinc product, thus keeping the metal surface active. wikipedia.orgorganic-chemistry.org

The resulting organozinc reagent is a valuable intermediate, compatible with a range of functional groups like esters and amides present in the molecule. orgsyn.orgorganic-chemistry.org This tolerance allows for its use in subsequent coupling reactions without the need for additional protecting groups. orgsyn.org The formation of the organozinc reagent is a critical step that enables the synthesis of a large number of non-natural amino acids. orgsyn.org

Table 1: Conditions for Organozinc Reagent Formation To display the table, click the "Show Details" button.

Show Details
ReactantReagentsSolventConditionsOutcome
This compoundActivated Zinc DustDMF0 °C, 30 minSolution of the corresponding organozinc iodide reagent

The utility of the organozinc reagent derived from this compound can be further expanded by its conversion into an organocuprate reagent. This is achieved through a process called transmetalation. orgsyn.orgd-nb.info By treating the pre-formed organozinc species with a copper salt, typically copper(I) cyanide (CuCN), the zinc is exchanged for copper, yielding a higher-order organocuprate. orgsyn.org

Organocuprates, also known as Gilman reagents, exhibit different reactivity profiles compared to their organozinc counterparts. youtube.commasterorganicchemistry.commasterorganicchemistry.com They are generally considered "softer" nucleophiles and are particularly effective in conjugate addition reactions. youtube.commasterorganicchemistry.com While the direct application of the organocuprate derived from this specific alanine derivative is less detailed in the provided context, the formation of such reagents is a standard strategy to modulate the reactivity of organometallic compounds and allows for coupling with a different set of electrophiles, such as acid chlorides and α,β-unsaturated ketones. orgsyn.orgyoutube.commasterorganicchemistry.com The transmetalation from an organozinc precursor is a common method for generating functionalized organocuprates that might be difficult to prepare directly. d-nb.infomasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions

The organozinc reagent derived from this compound is a prime candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

The Negishi coupling reaction is a highly effective method for forming C(sp³)–C(sp²) bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org The functionalized alaninylzinc reagent readily participates in Negishi couplings with a variety of aryl and heteroaryl halides. orgsyn.orgnih.gov This reaction provides a direct route to synthesize novel phenylalanine analogs and other unnatural amino acids with diverse aromatic and heteroaromatic side chains. orgsyn.orgnih.gov The reaction is typically carried out by adding the aryl halide, a palladium(0) catalyst, and a suitable ligand to the in situ-generated organozinc solution. orgsyn.org

The Negishi coupling of the iodoalanine-derived organozinc reagent has been successfully demonstrated with a range of electrophiles. The reaction generally works well with aryl iodides and bromides. orgsyn.orgwikipedia.org Electron-deficient, electron-rich, and sterically hindered aryl halides can be used, although reaction conditions may need to be optimized. For instance, couplings with ortho-substituted aryl halides have historically been challenging but have been achieved with high yields using improved catalyst systems. nih.gov

The scope extends to heteroaryl halides, allowing for the introduction of various heterocyclic moieties. rsc.orgacs.org However, the reaction can be sensitive to the electronic nature and steric hindrance of the heteroaryl halide. Electron-deficient heterocycles, such as pyrimidines, can be particularly challenging substrates, sometimes requiring specific ligands to achieve high conversion and selectivity. acs.org A significant limitation of Negishi couplings, in general, is the air and moisture sensitivity of the organozinc reagents, which necessitates the use of anhydrous, oxygen-free conditions. wikipedia.org Another challenge can be the competition with β-hydride elimination, especially with secondary alkylzinc reagents, though this is not an issue with the primary zinc reagent derived from iodoalanine. rsc.orgacs.org

Table 2: Examples of Negishi Coupling with Various Electrophiles To display the table, click the "Show Details" button.

Show Details
Organozinc Reagent FromElectrophileCatalyst SystemProduct TypeReported Yield
N-Boc-β-iodoalanine methyl esterMethyl 4-iodobenzoatePd₂(dba)₃ / tri-o-tolylphosphineProtected Phenylalanine DerivativeNot specified
N-Boc-β-iodoalanine methyl esterVarious aryl halidesPd₂(dba)₃ / SPhosProtected Phenylalanine DerivativesHigh yields
Isopropylzinc bromide2-BromopyrimidinePd(OAc)₂ / Various Phosphine (B1218219) Ligands2-IsopropylpyrimidineVariable

The choice of ligand for the palladium catalyst is crucial for the success of the Negishi coupling, significantly influencing both catalytic efficiency (reaction rate and conversion) and selectivity. acs.orgnih.gov For the coupling of the iodoalanine-derived organozinc reagent with aryl halides, phosphine ligands are commonly employed. orgsyn.orgnih.gov

In couplings involving heteroaryl halides, the ligand can dramatically affect the outcome. For example, in the coupling of isopropylzinc bromide with 2-bromopyrimidine, different biarylphosphine ligands led to varying degrees of conversion and product formation, highlighting the need to screen ligands for specific substrate combinations. acs.org The use of N-heterocyclic carbene (NHC) ligands has also emerged as a powerful strategy in Negishi couplings, often enabling reactions at room temperature and with a broad substrate scope. organic-chemistry.org The ligand's steric and electronic properties must be carefully matched to the specific organozinc reagent and electrophile to overcome challenges like low reactivity or side reactions. acs.orgnih.gov

Suzuki-Miyaura Coupling (relevant to related phenyl esters and aryl iodides)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. libretexts.org While the reaction is most prominent for the derivatization of (pseudo)halogenated aromatic amino acids, its application directly to alkyl halides like this compound is not a standard transformation. mdpi.com The initial step of the catalytic cycle is the oxidative addition of the halide to a Pd(0) complex. libretexts.org This process is significantly more challenging for C(sp³)-I bonds compared to C(sp²)-I bonds found in aryl iodides.

However, the principles of the Suzuki-Miyaura reaction are highly relevant in the context of synthesizing complex amino acids. For instance, aryl iodides are common substrates that readily couple with various arylboronic acids under palladium catalysis to form biaryl structures. acs.org Research has demonstrated that palladium nanoparticles can effectively catalyze the carbonylative Suzuki-Miyaura coupling of aryl iodides. organic-chemistry.org Furthermore, iodine has been used as an inexpensive and efficient additive in catalytic systems for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids. researchgate.net

While direct Suzuki coupling on the β-iodoalanine scaffold is limited, related palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, have been successfully employed. mdpi.com The Negishi reaction involves the coupling of an organozinc reagent with an organohalide. The iodoalanine derivative can be converted into an organozinc species, which then couples with various aryl iodides to produce non-proteinogenic phenylalanine analogues. mdpi.com This highlights a strategic diversion where the reactivity of the iodoalanine is harnessed via an organometallic intermediate to couple with the types of aryl halides typically used in Suzuki-Miyaura reactions.

Table 1: Comparison of Related Cross-Coupling Conditions

Coupling Type Halide Substrate Coupling Partner Catalyst System (Example) Key Feature
Suzuki-Miyaura Aryl Iodide Arylboronic Acid Pd(PPh₃)₄ / K₂CO₃ Forms C(sp²)-C(sp²) bonds; widely used for biaryls. mdpi.com
Negishi β-Iodoalanine Aryl Iodide Activated Zinc, then Pd Catalyst Forms C(sp³)-C(sp²) bonds; circumvents direct Suzuki on alkyl halides. mdpi.com

| Carbonylative Suzuki | Aryl Iodide | Arylboronic Acid | Pd Nanoparticles / CO gas | Incorporates a carbonyl group to form diaryl ketones. organic-chemistry.org |

Allylic Alkylation Reactions

Allylic alkylation represents a powerful method for introducing an allyl group into the this compound scaffold. This transformation is typically not a direct substitution but is achieved through the formation of an organometallic intermediate followed by a catalyzed cross-coupling reaction. A highly effective strategy involves the generation of an organozinc reagent from the iodoalanine derivative. orgsyn.org

The process begins with the insertion of activated zinc into the carbon-iodine bond of the protected iodoalanine. orgsyn.org This oxidative addition forms a reactive organozinc halide intermediate. This species can then participate in palladium-catalyzed cross-coupling reactions with various electrophiles. For allylic alkylation, an allylic halide, such as allyl bromide, serves as the coupling partner. The Negishi cross-coupling of the alaninyl zinc intermediate with vinyl bromide is effectively mediated by catalysts like Pd₂(dba)₃ and tri-(o-tolyl)phosphine to produce N-(Boc)-allylglycine methyl ester. orgsyn.org While this example uses a Boc-protected alanine, the principle is directly applicable to the Cbz-protected analogue. The use of organozinc reagents is advantageous as they exhibit high functional group tolerance. The formation of these reagents can be facilitated by various activating agents, with lithium chloride often used to solubilize organozinc intermediates from the surface of the zinc metal. nih.gov

This zinc-mediated, palladium-catalyzed approach provides efficient access to protected allylglycine derivatives, which are valuable precursors for more complex amino acid structures. orgsyn.org

Acylation Reactions with Acid Chlorides

Acylation reactions involving acid chlorides are fundamental transformations for forming amide bonds. In the context of this compound, the potential site for acylation is the nitrogen atom of the amino acid backbone. However, this nitrogen is already part of a carbamate (B1207046) functional group (the Cbz protecting group), rendering it non-nucleophilic and generally unreactive toward further acylation under standard conditions. The Cbz group is a stable protecting group designed to prevent such reactions.

Therefore, direct N-acylation with an acid chloride is not a feasible reaction for this compound. For an acylation reaction to occur at the nitrogen, the Cbz group would first need to be removed, typically via hydrogenolysis, to liberate the free amine. This free amine could then be readily acylated by an acid chloride to form a new amide bond.

Alternatively, the term "acylation reactions" can refer to the synthesis of the starting material itself. N-acylated amino acids are an important family of biological molecules. nih.govnih.gov The synthesis of the title compound's precursors often involves the acylation of alanine methyl ester. The free amino group of alanine methyl ester can readily react with an acylating agent like benzyl (B1604629) chloroformate (to install the Cbz group) or other acid chlorides. The acylation of amines with esters or anhydrides is a common method for creating amide bonds. youtube.com Various coupling reagents, including phosphonium (B103445) and uronium salts, are frequently used to facilitate the N-acylation of amino acids or peptides. arkat-usa.org

Other Functional Group Interconversions and Transformations at the C3 Position

Nucleophilic Substitution Reactions (excluding basic information)

The iodide at the C3 position of the alanine derivative is an excellent leaving group, facilitating a variety of advanced nucleophilic substitution reactions. These transformations are critical for introducing diverse functionalities and synthesizing a wide array of non-canonical amino acids.

A notable example of this reactivity is observed in the synthesis of the iodo-compound itself. N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester is prepared from its corresponding O-tosyl-L-serine methyl ester derivative via a Finkelstein reaction. orgsyn.org In this process, sodium iodide (NaI) in acetone (B3395972) acts as the nucleophile, displacing the tosylate group. orgsyn.org This is a reversible Sₙ2 reaction driven to completion by the precipitation of sodium tosylate in acetone. This same principle applies to the Cbz-protected analogue.

Beyond this, the organozinc reagents prepared from the iodoalanine derivative can be considered products of a formal nucleophilic attack by zinc metal. orgsyn.org Further, these organozinc species can be treated with copper cyanide to generate organocuprates. orgsyn.org These higher-order cuprates can then undergo coupling reactions with a range of reactive electrophiles, expanding the synthetic utility beyond what is achievable with the organozinc reagent alone. orgsyn.org

Table 2: Selected Nucleophilic Transformations at C3

Reagent(s) Intermediate/Product Type Reaction Name/Type Significance
Sodium Iodide (NaI) β-Iodoalanine Finkelstein Reaction Synthesizes the title compound from a tosylate precursor. orgsyn.org
Activated Zinc (Zn*) Organozinc Halide Oxidative Addition Forms a key intermediate for cross-coupling reactions. orgsyn.org

Radical Addition Reactions

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making this compound a substrate for radical reactions. wikipedia.org Radical iodination is a chemical reaction where an iodine atom is introduced into a substrate via a free-radical pathway, and conversely, the C-I bond can serve as a precursor to a carbon-centered radical. numberanalytics.com

These reactions are typically initiated by a radical initiator (e.g., AIBN) or by photolysis, which provides the energy to break the C-I bond. nih.gov Upon homolytic cleavage, a carbon-centered radical is formed at the C3 position of the alanine backbone. This highly reactive intermediate can then participate in various subsequent reactions. For example, it can be trapped by a radical acceptor or participate in an addition reaction across a double bond.

Studies on inorganic radical anions have shown their reactivity with various amino acids, indicating the susceptibility of these biomolecules to radical processes. nih.gov In the context of iodinated amino acids like iodotyrosine, absorption of ultraviolet photons can lead to the loss of iodine via homolytic bond dissociation, generating a protein radical that can subsequently fragment. nih.gov This principle suggests that this compound could be used to generate a specific C3-radical for targeted synthetic applications, such as the formation of new carbon-carbon bonds in radical-mediated alkylation or cyclization reactions. The general mechanism involves initiation, propagation (where the carbon-centered radical reacts with another molecule), and termination steps. numberanalytics.com

Stereochemical Control in Synthesis and Reactions of 3 Iodo N Cbz Dl Alanine Methyl Ester

Impact of Alanine (B10760859) Stereoisomerism (L vs. DL) on Synthetic Outcomes

The designation "DL" in 3-Iodo-N-Cbz-DL-alanine methyl ester signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers at the α-carbon. The choice of starting material, either an enantiomerically pure (L- or D-) or a racemic (DL) alanine derivative, has profound implications for the synthesis.

When the synthesis begins with DL-alanine, the resulting product, this compound, will also be a racemic mixture. This is often suitable for applications where the stereochemistry is not critical or when a subsequent resolution step is planned. However, for stereospecific applications, starting with an enantiomerically pure material like L-alanine is essential.

A common synthetic route to β-iodoalanine derivatives involves the conversion of a protected serine methyl ester. For instance, N-Boc-L-serine methyl ester can be converted to its corresponding tosylate, followed by a Finkelstein-type reaction using sodium iodide in acetone (B3395972) to yield N-Boc-3-iodo-L-alanine methyl ester. orgsyn.org Starting with L-serine ensures the production of the L-iodoalanine derivative. If one were to start with DL-serine, the result would be the DL-iodoalanine product. The stereochemical integrity at the α-carbon is generally maintained throughout this reaction sequence as the transformations occur at the β-carbon.

The implications of using a racemic mixture versus a single enantiomer are significant in downstream applications. In peptide synthesis, for example, the use of a DL-mixture would result in the formation of diastereomeric peptides, which can be difficult to separate and may have vastly different biological activities. Therefore, syntheses targeting specific bioactive molecules almost exclusively utilize enantiomerically pure starting materials like L-alanine or its derivatives. sigmaaldrich.com

Table 1: Comparison of Synthetic Outcomes based on Alanine Stereoisomerism

Starting MaterialProtection & ActivationIodination ReactionFinal ProductKey Outcome
L-Alanine Derivative (e.g., L-Serine) N-protection (Cbz or Boc), O-TosylationSN2 displacement with I⁻3-Iodo-N-Cbz-L -alanine methyl esterEnantiomerically pure product
DL-Alanine Derivative (e.g., DL-Serine) N-protection (Cbz or Boc), O-TosylationSN2 displacement with I⁻3-Iodo-N-Cbz-DL -alanine methyl esterRacemic mixture of products

Diastereoselective Control in Downstream Reactions

Once synthesized, the chiral center in an enantiomerically pure 3-iodo-N-Cbz-alanine methyl ester can direct the stereochemistry of subsequent reactions, a process known as diastereoselective control. The iodo group is a versatile functional handle, particularly for forming new carbon-carbon bonds.

A key reaction of β-iodoalanine derivatives is their conversion into organometallic reagents. Treatment with activated zinc dust transforms the iodoalanine into an organozinc reagent. orgsyn.org This organometallic species can then participate in palladium-catalyzed cross-coupling reactions (Negishi coupling) with various electrophiles, such as aryl iodides. The stereocenter at the α-position remains intact during this process, allowing for the synthesis of a wide range of non-natural β-substituted α-amino acids with defined stereochemistry. The stereochemical information from the iodoalanine is thus transferred to the new, more complex amino acid.

Retention and Inversion of Stereochemistry During Transformations

The stereochemical outcome of reactions at a chiral center—whether it is retained, inverted, or lost (racemized)—is fundamental to synthetic chemistry. For 3-iodo-N-Cbz-L-alanine methyl ester, nucleophilic substitution reactions at the β-carbon are of particular interest.

The synthesis of the iodoalanine itself from a protected O-tosyl-L-serine derivative with sodium iodide proceeds via an SN2 mechanism. orgsyn.org This reaction involves the backside attack of the iodide ion on the β-carbon, leading to an inversion of configuration at that center. However, since the chiral center in alanine is the α-carbon, its configuration is not affected and is retained.

In subsequent reactions where the iodide is the leaving group, the stereochemistry depends on the mechanism. For instance, in the organozinc-copper mediated anti-SN2' reactions used in the synthesis of certain dipeptide isosteres, the stereochemistry is carefully controlled. nih.gov Direct SN2 substitution at the β-carbon by a nucleophile would lead to an inversion of configuration at the β-carbon, but again, would typically leave the α-carbon's stereochemistry untouched. The stability of the Cbz protecting group and the ester functionality under various reaction conditions is crucial to prevent racemization at the α-carbon, which can be susceptible to epimerization under basic conditions. Careful selection of non-basic reaction conditions is therefore essential to preserve the stereochemical integrity of the α-center during transformations at the β-position.

Synthesis of Non-Natural α-Amino Acids

The utility of 3-iodoalanine derivatives extends to the synthesis of numerous non-natural α-amino acids, which are crucial for developing novel peptides, probes, and pharmaceuticals.

Arylalanines and Substituted Phenylalanines

A significant application of 3-iodoalanine derivatives is in the synthesis of arylalanines and substituted phenylalanines. This is often achieved through palladium-catalyzed cross-coupling reactions. The process typically involves the conversion of the iodoalanine derivative into an organozinc reagent. orgsyn.orgjustia.com This organometallic intermediate can then be coupled with a variety of aryl halides to introduce different substituents onto the phenyl ring. orgsyn.org This methodology provides a powerful tool for creating a library of phenylalanine analogs with diverse electronic and steric properties, which can be used to probe protein structure and function. nih.gov For example, the organozinc derivative of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester has been successfully coupled with methyl 4-iodobenzoate in the presence of a palladium catalyst to synthesize a protected form of 4-carboxyphenylalanine. orgsyn.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Arylalanine Synthesis orgsyn.org

ElectrophileCatalyst SystemProduct
Methyl 4-iodobenzoateTris(dibenzylideneacetone)dipalladium(0), Tri-o-tolylphosphineN-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)phenylalanine methyl ester
4-IodoanisoleTris(dibenzylideneacetone)dipalladium(0), Tri-o-tolylphosphineN-(tert-Butoxycarbonyl)-4-methoxyphenylalanine methyl ester
4-BromobenzonitrileTris(dibenzylideneacetone)dipalladium(0), Tri-o-tolylphosphineN-(tert-Butoxycarbonyl)-4-cyanophenylalanine methyl ester

Heterocyclic α-Amino Acids (e.g., Tryptophan Derivatives, Dibenzofuran (B1670420) α-Amino Acids)

The versatility of 3-iodoalanine derivatives is further demonstrated in the synthesis of α-amino acids containing heterocyclic moieties. A notable example is the preparation of dibenzofuran α-amino acids, which are conformationally rigid analogs of tyrosine with enhanced fluorescent properties. nih.govresearchgate.net One efficient strategy involves a Negishi coupling reaction between an organozinc reagent derived from 3-iodoalanine and various bromodibenzofurans. nih.gov This approach has been shown to provide access to a range of dibenzofuran α-amino acid analogs in good yields. nih.gov

The synthesis of tryptophan derivatives, another important class of heterocyclic α-amino acids, can also be accomplished using strategies that involve building the indole ring system onto a functionalized alanine backbone, or by coupling an alanine derivative with a pre-formed indole. chim.itcore.ac.ukresearchgate.netmdpi.comnih.gov While direct coupling with 3-iodoalanine is one of many potential strategies, other methods such as Friedel-Crafts reactions or C-H activation are also prevalent. chim.itresearchgate.net

Table 2: Synthesis of Dibenzofuran α-Amino Acids via Negishi Coupling nih.gov

Bromodibenzofuran ReactantLigandYield
2-BromodibenzofuranSPhos62%
3-BromodibenzofuranSPhos44%
4-BromodibenzofuranSPhos59%

4-Oxo-α-Amino Acids

3-Iodoalanine derivatives are also precursors for the synthesis of 4-oxo-α-amino acids. An organozinc reagent, such as that derived from N-Fmoc 3-iodoalanine tert-butyl ester, can be transformed into an organocopper reagent. rsc.org This organocopper intermediate can then undergo coupling with acyl chlorides, such as ethyl oxalyl chloride, to yield the corresponding 4-oxoamino acid derivatives. rsc.org These compounds are valuable building blocks in medicinal chemistry due to their potential as enzyme inhibitors and peptide mimetics.

Role in Peptide Synthesis and Peptidomimetics

Beyond the synthesis of individual non-natural amino acids, 3-iodoalanine derivatives play a direct role in the construction of modified peptides and peptidomimetics.

Incorporation into Peptide Chains via Solid-Phase Peptide Synthesis (SPPS) (as protected building block)

Protected forms of 3-iodoalanine, such as N-Fmoc-3-iodo-L-alanine tert-butyl ester, are utilized as building blocks in solid-phase peptide synthesis (SPPS). nih.govsmolecule.com SPPS is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. peptide.combachem.com The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the N-terminus, which can be selectively removed to allow for the coupling of the next amino acid in the sequence. smolecule.combachem.com The tert-butyl ester protects the C-terminus. smolecule.com The incorporation of an iodoalanine residue into a peptide chain introduces a reactive handle that can be further modified post-synthesis, although this application is beyond the scope of this section.

Synthesis of Lanthionine-Containing Peptides via Haloalanine Intermediates

Haloalanines, including β-iodoalanine derivatives, are crucial intermediates in the chemical synthesis of lanthionine-containing peptides. ucl.ac.ukresearchgate.netnih.gov Lanthionines are thioether-bridged amino acids found in a class of antimicrobial peptides known as lantibiotics. nih.govnih.gov The synthesis of the lanthionine (B1674491) linkage can be achieved by the reaction of a β-haloalanine residue with a cysteine residue under basic conditions. ucl.ac.ukresearchgate.net This nucleophilic substitution reaction forms the characteristic thioether bridge. researchgate.net This strategy has been successfully employed in the solid-phase synthesis of lanthionine-containing cyclic peptides, demonstrating the utility of iodoalanine derivatives in constructing complex, biologically active peptide architectures. ucl.ac.uk

This compound: A Versatile Building Block in Complex Synthesis

The functionalized amino acid, this compound, serves as a pivotal building block in advanced organic synthesis. Its unique structure, featuring a reactive carbon-iodine bond, a protected amine, and a methyl ester, makes it a valuable precursor for creating complex molecular architectures. This article explores its specific applications in the synthesis of natural product fragments, intermediates for opioid receptor modulators, and its general utility in pharmaceutical and agrochemical research.

Mechanistic Studies and Computational Chemistry

Investigation of Reaction Pathways for Organometallic Transformations

The organometallic transformations of 3-Iodo-N-Cbz-DL-alanine methyl ester and related β-iodoalanine derivatives are predominantly centered around palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, provide powerful methods for carbon-carbon bond formation. Mechanistic investigations, often supported by computational studies, have revealed the intricate steps involved in these transformations.

A generalized catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling reactions with organometallic reagents), or migratory insertion (for Heck-type reactions), and reductive elimination.

Transmetalation/Migratory Insertion: In Suzuki or Sonogashira couplings, the subsequent step is transmetalation, where an organic group from an organoboron or organocopper reagent is transferred to the palladium center. For Heck-type reactions, migratory insertion of an alkene into the palladium-carbon bond occurs.

Reductive Elimination: The final step is the reductive elimination of the newly formed carbon-carbon bond, regenerating the palladium(0) catalyst and completing the catalytic cycle.

While a dedicated study on the specific reaction pathways for this compound is not extensively documented, the well-established mechanisms for related iodo-compounds provide a robust framework for understanding its reactivity. For instance, the synthesis of non-natural amino acids via palladium-catalyzed cross-coupling reactions of N-(tert-butoxycarbonyl)-β-iodoalanine methyl ester with organozinc reagents highlights the feasibility of these pathways. nih.gov

Understanding Ligand Effects in Palladium-Catalyzed Reactions

Key Ligand Effects:

Electron-donating ligands: Ligands with strong electron-donating properties, such as bulky phosphines (e.g., XPhos, SPhos), can increase the electron density on the palladium center. This, in turn, facilitates the oxidative addition step. mit.edu

Steric hindrance: The steric bulk of a ligand can influence the coordination number of the palladium complex and promote reductive elimination. researchgate.net It can also play a crucial role in controlling regioselectivity and preventing side reactions.

Bite angle: For bidentate ligands, the bite angle (the P-Pd-P angle) can significantly impact the geometry of the catalytic complex and the energy barriers for migratory insertion and reductive elimination. uva.es

The following interactive table summarizes the impact of different types of phosphine (B1218219) ligands on the key steps of a generic palladium-catalyzed cross-coupling reaction, based on findings from computational and experimental studies on related systems. mit.eduresearchgate.net

Ligand TypeKey CharacteristicsEffect on Oxidative AdditionEffect on Reductive Elimination
Monodentate Phosphines (e.g., PPh₃) Moderate electron donor, moderate bulkModerate rateModerate rate
Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos) Strong electron donor, high steric bulkAcceleratesAccelerates
Bidentate Phosphines with Small Bite Angle (e.g., dppe) Chelating, constrains geometryCan be slowerCan be slower
Bidentate Phosphines with Large Bite Angle (e.g., dppf) Chelating, flexible geometryGenerally favorableAccelerates

Theoretical Approaches to Stereoselectivity and Chirality Transfer

Given that this compound is a racemic mixture, controlling the stereochemistry in its reactions to produce enantiomerically enriched products is a significant challenge and a key area of research. Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable tools for understanding the origins of stereoselectivity and for designing new, more effective chiral catalysts.

The transfer of chirality in palladium-catalyzed reactions can be influenced by several factors:

Chiral Ligands: The use of chiral, non-racemic ligands is the most common strategy to induce enantioselectivity. These ligands create a chiral environment around the palladium center, which can differentiate between the two enantiomers of the racemic starting material or control the facial selectivity of a prochiral intermediate.

Mechanism of Stereochemical Control: In reactions involving allylic substrates, the stereochemical outcome is often determined by the mechanism of nucleophilic attack on a π-allylpalladium intermediate. The attack can occur either on the face of the allyl group opposite to the palladium (outer-sphere attack) or on the same face (inner-sphere attack).

Substrate Control: In some cases, the inherent chirality of the substrate can influence the stereochemical outcome of the reaction, particularly in intramolecular processes.

Computational studies on asymmetric Heck reactions have shown that the enantioselectivity is often determined during the migratory insertion step, where the chiral ligand dictates the preferred binding orientation of the alkene. libretexts.org Similarly, in asymmetric allylic alkylation reactions, DFT calculations can predict the most favorable transition state leading to the major enantiomer. beilstein-journals.org While specific theoretical studies on this compound are limited, the principles derived from studies on similar chiral building blocks are directly applicable.

Insights into Carbon-Halogen Bond Activation and Reactivity

The activation of the carbon-iodine (C-I) bond in this compound is the initiating step for its participation in a wide array of synthetic transformations. The C-I bond is the weakest of the carbon-halogen bonds, making it the most reactive towards oxidative addition by transition metal catalysts like palladium.

Factors Influencing C-I Bond Activation:

Bond Dissociation Energy: The relatively low bond dissociation energy of the C-I bond makes it susceptible to cleavage.

Catalyst System: The nature of the palladium catalyst, including the ligands and the oxidation state of the metal, is crucial. Palladium(0) complexes are electron-rich and readily undergo oxidative addition.

Electronic Effects: The electronic nature of the substrate can influence the rate of oxidative addition. Electron-withdrawing groups near the C-I bond can sometimes facilitate the reaction.

DFT calculations have been employed to model the oxidative addition of aryl and alkyl halides to palladium(0) complexes. researchgate.netnih.gov These studies have provided detailed insights into the transition state geometries and the energy barriers associated with C-I bond cleavage. The calculations generally support a concerted, three-centered transition state for the oxidative addition process.

The reactivity of the C-I bond in iodoalanine derivatives has been harnessed for the synthesis of various non-natural amino acids. The facile activation of this bond allows for the introduction of a wide range of functional groups at the β-position of the alanine (B10760859) scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Iodo-N-Cbz-DL-alanine methyl ester, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling 3-iodo-DL-alanine with a benzyloxycarbonyl (Cbz) protecting group under carbodiimide-mediated conditions. For example, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (EDCI) can activate the carboxylic acid of 3-iodo-DL-alanine, followed by reaction with methyl ester-protected hydroxylamine. Triethylamine is often used as a base to neutralize byproducts. Purification via flash column chromatography (e.g., DCM/MeOH gradients) achieves >97% purity .
  • Optimization Tips :

  • Monitor reaction progress using TLC with iodine vapor staining.
  • Adjust stoichiometry (e.g., 1.2 equivalents of EDCI) to minimize unreacted starting material.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • HPLC (High-Performance Liquid Chromatography) : Use a C18 column with UV detection at 254 nm; retention times and peak symmetry confirm purity (>97% by area) .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : δ ~1.41 ppm (doublet for methyl group), ~4.38 ppm (multiplet for α-proton), and aromatic Cbz protons at ~7.3–7.5 ppm .
  • ¹³C NMR : Confirm iodine’s deshielding effect on the β-carbon (~35–40 ppm).
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~390 (calculated for C₁₂H₁₄INO₄).

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Storage Protocol :

  • Store at 0–6°C in amber vials under inert gas (argon or nitrogen) to prevent hydrolysis of the methyl ester or Cbz group .
  • Avoid prolonged exposure to light, as iodine substituents may undergo photolytic cleavage.
    • Stability Data :
ConditionDegradation Over 30 Days
25°C (ambient)~15% decomposition
0–6°C (dark)<5% decomposition

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for racemic mixtures of this compound?

  • Chiral Resolution Methods :

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase; resolution factors (Rs) >1.5 indicate baseline separation .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the L-enantiomer’s methyl ester in biphasic systems (pH 7.0 buffer/tert-butyl methyl ether) .

Q. What strategies mitigate racemization during peptide coupling reactions using this compound?

  • Racemization Prevention :

  • Use low-temperature coupling (0–4°C) with HOBt/DIC activation to minimize base-induced epimerization.
  • Avoid prolonged reaction times; monitor enantiomeric excess (ee) via circular dichroism (CD) or chiral HPLC .
    • Case Study : Coupling with HATU/DIPEA at −20°C reduced racemization to <2% ee loss in model tripeptides .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The C–I bond serves as an electrophilic site for Sonogashira coupling (e.g., with terminal alkynes) or Suzuki-Miyaura reactions (with aryl boronic acids).
  • Catalytic System : Pd(PPh₃)₄/CuI in THF/Et₃N (1:1) at 60°C achieves >80% yield in cross-coupling .
    • Limitations : Steric hindrance from the Cbz group may reduce coupling efficiency; pre-removal of Cbz (via hydrogenolysis) optimizes reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.